Chlorhydrate de moexipril

Vue d'ensemble

Description

Le chlorhydrate de moexipril est un composé pharmaceutique utilisé principalement comme inhibiteur de l'enzyme de conversion de l'angiotensine (ECA). Il s'agit d'un promédicament qui est converti en sa forme active, le moexiprilat, dans l'organisme. Ce composé est utilisé pour traiter l'hypertension artérielle (hypertension) en relaxant les vaisseaux sanguins, ce qui contribue à abaisser la pression artérielle et à prévenir les accidents vasculaires cérébraux, les crises cardiaques et les problèmes rénaux .

Applications De Recherche Scientifique

Moexipril hydrochloride has several scientific research applications, including:

Pharmacological Studies: Used to study the effects of ACE inhibitors on blood pressure and cardiovascular health.

Drug Development: Serves as a model compound for developing new ACE inhibitors with improved efficacy and safety profiles.

Biological Research: Used in studies investigating the role of the renin-angiotensin system in various diseases

Mécanisme D'action

Target of Action

Moexipril hydrochloride primarily targets the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance in the body .

Biochemical Pathways

By inhibiting ACE, moexipril hydrochloride disrupts the RAAS pathway . This leads to a decrease in angiotensin II, resulting in reduced vasoconstriction and decreased aldosterone secretion . Aldosterone promotes the reabsorption of sodium and water in the kidneys, which can increase blood volume and blood pressure. Therefore, the reduction in aldosterone secretion further contributes to the lowering of blood pressure .

Pharmacokinetics

Moexipril hydrochloride is rapidly converted to moexiprilat in the liver . The bioavailability of oral moexipril is about 13-22% . It has a half-life of 1 hour for moexipril and 2-9 hours for moexiprilat . Approximately 50% of moexiprilat is excreted in the feces and 13% in the urine .

Result of Action

The primary result of moexipril hydrochloride’s action is the lowering of blood pressure . By causing vasodilation, it helps prevent conditions associated with hypertension, such as strokes, heart attacks, and kidney problems .

Action Environment

The action of moexipril hydrochloride can be influenced by various environmental factors. For instance, food intake can significantly affect the drug’s bioavailability . Additionally, the drug’s effectiveness can be impacted by the patient’s renal and hepatic function, as these organs are involved in the metabolism and excretion of the drug .

Analyse Biochimique

Biochemical Properties

Moexipril hydrochloride interacts with the angiotensin-converting enzyme (ACE) in humans and animals . The mechanism through which moexiprilat, the active metabolite of Moexipril hydrochloride, lowers blood pressure is believed to be primarily inhibition of ACE activity . ACE is a peptidyl dipeptidase that catalyzes the conversion of the inactive decapeptide angiotensin I to the vasoconstrictor substance angiotensin II .

Cellular Effects

Moexipril hydrochloride works by relaxing blood vessels, causing them to widen . Lowering high blood pressure helps prevent strokes, heart attacks, and kidney problems . It has been found to affect less than 6% of patients who were prescribed moexipril, causing hypotension, dizziness, increased cough, diarrhea, flu syndrome, fatigue, and flushing .

Molecular Mechanism

Moexipril hydrochloride is a prodrug for moexiprilat, which inhibits ACE in humans and animals . The mechanism through which moexiprilat lowers blood pressure is believed to be primarily inhibition of ACE activity . ACE is a peptidyl dipeptidase that catalyzes the conversion of the inactive decapeptide angiotensin I to the vasoconstrictor substance angiotensin II .

Temporal Effects in Laboratory Settings

Moexipril hydrochloride has been evaluated for safety in more than 2500 patients with hypertension; more than 250 of these patients were treated for approximately one year . The antihypertensive effects of moexipril hydrochloride have been proven to continue during therapy for up to 24 months .

Dosage Effects in Animal Models

In animal studies, moexipril hydrochloride reduced the infarct area on the mouse brain surface with a dose of 0.3 mg/kg . Other doses were not effective . Single oral doses of 2 g/kg moexipril were associated with significant lethality in mice .

Metabolic Pathways

Moexipril hydrochloride is rapidly converted to its active metabolite moexiprilat . Conversion to the active metabolite is thought to require carboxyesterases and is likely to occur in organs or tissues, other than the gastrointestinal tract, in which carboxyesterases occur . The liver is thought to be one site of conversion, but not the primary site .

Transport and Distribution

The clearance (CL) for moexipril is 441 mL/min and for moexiprilat 232 mL/min with a t ½ of 1.3 and 9.8 hours, respectively . Moexiprilat is about 50% protein bound . The volume of distribution of moexiprilat is about 183 liters .

Subcellular Localization

Moexipril hydrochloride is metabolized in the liver to form the pharmacologically active compound moexiprilat . Formation of moexiprilat is caused by hydrolysis of an ethyl ester group . Moexipril is incompletely absorbed after oral administration, and its bioavailability is low .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du chlorhydrate de moexipril implique plusieurs étapes, à partir du dérivé d'isoquinoléine approprié. Les étapes clés comprennent :

Formation du noyau d'isoquinoléine : Le noyau d'isoquinoléine est synthétisé par une réaction de Pictet-Spengler, qui implique la condensation d'un aldéhyde aromatique avec une amine.

Modifications de groupes fonctionnels : Divers groupes fonctionnels sont introduits dans le noyau d'isoquinoléine par des réactions telles que l'alkylation, l'acylation et l'estérification.

Formation de chlorhydrate : La dernière étape implique la conversion du moexipril en son sel de chlorhydrate en le faisant réagir avec de l'acide chlorhydrique

Méthodes de production industrielle

La production industrielle du this compound implique généralement une synthèse à grande échelle utilisant des étapes de réaction similaires à celles décrites ci-dessus. Le processus est optimisé pour un rendement et une pureté élevés, avec des mesures strictes de contrôle de la qualité pour garantir que le produit final répond aux normes pharmaceutiques .

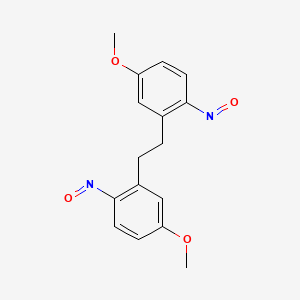

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de moexipril subit plusieurs types de réactions chimiques, notamment :

Hydrolyse : Les groupes esters du this compound peuvent être hydrolysés pour former du moexiprilat.

Oxydation et réduction : Le composé peut subir des réactions d'oxydation et de réduction, bien que celles-ci soient moins fréquentes dans son utilisation thérapeutique.

Substitution : Diverses réactions de substitution peuvent se produire, en particulier impliquant les cycles aromatiques

Réactifs et conditions courants

Hydrolyse : Généralement réalisée en conditions aqueuses acides ou basiques.

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés

Principaux produits

Le principal produit formé par l'hydrolyse du this compound est le moexiprilat, qui est la forme active du médicament .

Applications de recherche scientifique

Le this compound a plusieurs applications de recherche scientifique, notamment :

Études pharmacologiques : Utilisé pour étudier les effets des inhibiteurs de l'ECA sur la pression artérielle et la santé cardiovasculaire.

Développement de médicaments : Sert de composé modèle pour développer de nouveaux inhibiteurs de l'ECA avec une efficacité et des profils de sécurité améliorés.

Recherche biologique : Utilisé dans des études examinant le rôle du système rénine-angiotensine dans diverses maladies

Mécanisme d'action

Le this compound est un promédicament qui est converti en moexiprilat dans l'organisme. Le moexiprilat inhibe l'activité de l'enzyme de conversion de l'angiotensine (ECA), qui est responsable de la conversion de l'angiotensine I en angiotensine II, un puissant vasoconstricteur. En inhibant l'ECA, le moexiprilat réduit les niveaux d'angiotensine II, ce qui entraîne une vasodilatation et une diminution consécutive de la pression artérielle. De plus, l'inhibition de l'ECA réduit également la dégradation de la bradykinine, un vasodilatateur, contribuant ainsi davantage aux effets antihypertenseurs .

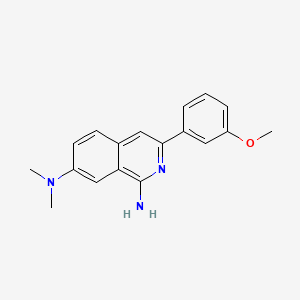

Comparaison Avec Des Composés Similaires

Le chlorhydrate de moexipril est similaire à d'autres inhibiteurs de l'ECA tels que l'énalapril, le lisinopril et le ramipril. Il possède des propriétés uniques qui le distinguent de ces composés :

Biodisponibilité : Le this compound présente un profil de biodisponibilité différent par rapport à d'autres inhibiteurs de l'ECA, ce qui peut affecter sa posologie et son efficacité.

Pharmacocinétique : Les propriétés pharmacocinétiques, telles que la demi-vie et le métabolisme, varient d'un inhibiteur de l'ECA à l'autre, influençant leur durée d'action et leurs profils d'effets secondaires

Liste des composés similaires

- Énalapril

- Lisinopril

- Ramipril

- Captopril

- Benazepril

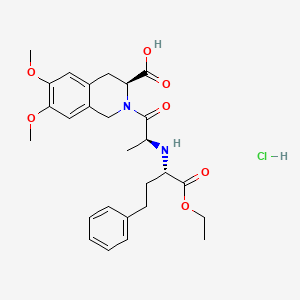

Propriétés

IUPAC Name |

(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O7.ClH/c1-5-36-27(33)21(12-11-18-9-7-6-8-10-18)28-17(2)25(30)29-16-20-15-24(35-4)23(34-3)14-19(20)13-22(29)26(31)32;/h6-10,14-15,17,21-22,28H,5,11-13,16H2,1-4H3,(H,31,32);1H/t17-,21-,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXRAXHBVZQZSIC-JKVLGAQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)O)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC(=C(C=C3C[C@H]2C(=O)O)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35ClN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044267 | |

| Record name | Moexipril hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82586-52-5 | |

| Record name | Moexipril hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82586-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moexipril hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082586525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Moexipril hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Isoquinolinecarboxylic acid, 2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-, hydrochloride (1:1), (3S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOEXIPRIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1UMG3UH45 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B1663822.png)